2-Methyl-3-oxo-3-phenylpropanenitrile
Overview
Description
2-Methyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C10H9NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (-CO-) at the third carbon. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Mechanism of Action
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its targets to exert its effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-oxo-3-phenylpropanenitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-oxo-3-phenylpropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in Michael addition reactions with linear conjugated enynones, leading to the formation of polyfunctional δ-diketones . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it undergoes Michael addition to the double carbon–carbon bond of starting enynones . These molecular interactions are fundamental to the compound’s biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxo-3-phenylpropanenitrile can be synthesized through several methods. One common route involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction temperature is maintained around 50-60°C, and the reaction mixture is stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.
Major Products Formed
Oxidation: 2-Methyl-3-oxo-3-phenylpropanoic acid.
Reduction: 2-Methyl-3-amino-3-phenylpropanenitrile.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methyl-3-oxo-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanenitrile: Lacks the methyl group at the second carbon.
2-Benzoylpropionitrile: Similar structure but with different substituents.
Uniqueness
2-Methyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity patterns. The methyl group at the second carbon also influences its chemical behavior, making it different from other similar compounds.
Properties
IUPAC Name |
2-methyl-3-oxo-3-phenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQMLMUBVHLHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292180 | |
Record name | 2-methyl-3-oxo-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-29-9 | |
Record name | NSC80669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-oxo-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzoylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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